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molecular formula C18H22N2O3 B1199289 Win VI CAS No. 98034-30-1

Win VI

Cat. No. B1199289
M. Wt: 314.4 g/mol
InChI Key: IWZDYGHUSXWPPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05002960

Procedure details

5-{5-[4-(4,5-Dihydro-2-oxazolyl)phenoxy]pentyl}-3-methylisoxazole [IX; R=CH3, R1, R2, R3, R4, R5 and R6 =H, Y=(CH2)5, oxazole at 4-position] was prepared by conversion of 5-[5-(4-cyanophenoxy)pentyl]-3-methylisoxazole to the corresponding ethyl imino-ester hydrochloride (m.p. 120°-121° C.) and reaction of the latter with 2-hydroxyethylamine in accordance with the procedure of Example 1, part (c). The product was obtained in 68% yield as a colorless solid, m.p. 87°-88° C.; monomethanesulfonate salt, m.p. 124°-125° C. The free base was obtained as a colorless solid, m.p. 102°-103.5° C.
Name
5-[5-(4-cyanophenoxy)pentyl]-3-methylisoxazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl imino-ester hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
monomethanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:20]=[CH:19][C:6]([O:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]2[O:17][N:16]=[C:15]([CH3:18])[CH:14]=2)=[CH:5][CH:4]=1)#[N:2].[OH:21][CH2:22][CH2:23]N>>[O:21]1[CH2:22][CH2:23][N:2]=[C:1]1[C:3]1[CH:4]=[CH:5][C:6]([O:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]2[O:17][N:16]=[C:15]([CH3:18])[CH:14]=2)=[CH:19][CH:20]=1

Inputs

Step One
Name
5-[5-(4-cyanophenoxy)pentyl]-3-methylisoxazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(OCCCCCC2=CC(=NO2)C)C=C1
Name
ethyl imino-ester hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
monomethanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was obtained in 68% yield as a colorless solid, m.p. 87°-88° C.
CUSTOM
Type
CUSTOM
Details
The free base was obtained as a colorless solid, m.p. 102°-103.5° C.

Outcomes

Product
Name
Type
product
Smiles
O1C(=NCC1)C1=CC=C(OCCCCCC2=CC(=NO2)C)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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